molecular formula C22H25ClFN3O B11439399 N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2,2-dimethylpropanamide

N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2,2-dimethylpropanamide

Cat. No.: B11439399
M. Wt: 401.9 g/mol
InChI Key: HDLWZQBWPKLVNS-UHFFFAOYSA-N
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Description

N-(3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2,2-DIMETHYLPROPANAMIDE: is a complex organic compound that features a benzodiazole core, substituted with a chlorofluorophenyl group and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2,2-DIMETHYLPROPANAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group is introduced via a Friedel-Crafts alkylation reaction, using a chlorofluorobenzyl chloride and a Lewis acid catalyst.

    Attachment of the Propyl Chain: The propyl chain is attached through a nucleophilic substitution reaction, where the benzodiazole derivative reacts with a propyl halide.

    Formation of the Dimethylpropanamide Moiety: The final step involves the amidation reaction, where the propyl-substituted benzodiazole reacts with 2,2-dimethylpropanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole core, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chlorofluorophenyl group, potentially converting it to a hydroxyphenyl derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and benzodiazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: N-oxides of the benzodiazole core.

    Reduction: Hydroxyphenyl derivatives.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

N-(3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2,2-DIMETHYLPROPANAMIDE has several research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole core.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can intercalate with DNA, while the chlorofluorophenyl group can enhance binding affinity through hydrophobic interactions. The dimethylpropanamide moiety may contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2,2-DIMETHYLPROPANAMIDE
  • N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2,2-DIMETHYLPROPANAMIDE

Uniqueness

The presence of both chlorine and fluorine atoms in the chlorofluorophenyl group distinguishes this compound from its analogs. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C22H25ClFN3O

Molecular Weight

401.9 g/mol

IUPAC Name

N-[3-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]propyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C22H25ClFN3O/c1-22(2,3)21(28)25-13-7-12-20-26-18-10-4-5-11-19(18)27(20)14-15-16(23)8-6-9-17(15)24/h4-6,8-11H,7,12-14H2,1-3H3,(H,25,28)

InChI Key

HDLWZQBWPKLVNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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